molecular formula C14H14F3N3O B2792445 N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide CAS No. 1208472-41-6

N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide

货号 B2792445
CAS 编号: 1208472-41-6
分子量: 297.281
InChI 键: HBCNUIVAFUDDQY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently undergoing clinical trials as a potential treatment for various types of cancer.

作用机制

N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide binds to the active site of BTK and prevents its phosphorylation, thereby inhibiting downstream BCR signaling pathways. This results in decreased activation of key transcription factors and decreased expression of anti-apoptotic proteins, ultimately leading to apoptosis of malignant B-cells.
Biochemical and Physiological Effects
N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide has been shown to have selective and potent activity against BTK, with minimal off-target effects. In preclinical studies, N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide has demonstrated significant inhibition of B-cell proliferation and survival, as well as induction of apoptosis. N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax, in preclinical models.

实验室实验的优点和局限性

N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide has several advantages as a research tool, including its high potency and selectivity for BTK, as well as its ability to induce apoptosis in malignant B-cells. However, N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide is a small molecule inhibitor and may not be suitable for all types of experiments. Additionally, N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide has not yet been extensively studied in non-B-cell malignancies, so its efficacy in these settings is not yet known.

未来方向

Several potential future directions for research on N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide include:
1. Clinical trials to evaluate the safety and efficacy of N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide in various types of B-cell malignancies, including CLL and NHL.
2. Preclinical studies to investigate the potential of N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide in combination with other anti-cancer agents, such as venetoclax or immune checkpoint inhibitors.
3. Studies to further elucidate the mechanisms of action of N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide and its effects on downstream BCR signaling pathways.
4. Studies to investigate the potential of N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide in non-B-cell malignancies, such as solid tumors.
5. Development of new analogs and derivatives of N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide with improved pharmacokinetic and pharmacodynamic properties.

合成方法

The synthesis of N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide involves several steps, including the reaction of 1-cyanocyclopentene with 2,3,4-trifluoroaniline to form the intermediate N-(1-cyanocyclopentyl)-2,3,4-trifluoroaniline. This intermediate is then reacted with ethyl chloroacetate to produce the final product, N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide.

科学研究应用

N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In these studies, N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide has demonstrated potent inhibition of BTK activity and BCR signaling, leading to decreased proliferation and survival of malignant B-cells.

属性

IUPAC Name

N-(1-cyanocyclopentyl)-2-(2,3,4-trifluoroanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O/c15-9-3-4-10(13(17)12(9)16)19-7-11(21)20-14(8-18)5-1-2-6-14/h3-4,19H,1-2,5-7H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCNUIVAFUDDQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)CNC2=C(C(=C(C=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。